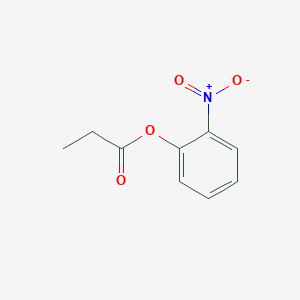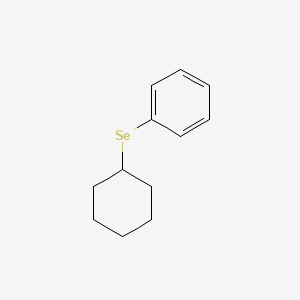
Benzene, (cyclohexylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (cyclohexylseleno)- is an organoselenium compound that features a benzene ring bonded to a cyclohexylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (cyclohexylseleno)- typically involves the reaction of benzene with cyclohexylselenol in the presence of a suitable catalyst. One common method is the selenation of benzene using cyclohexylselenol and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Benzene, (cyclohexylseleno)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (cyclohexylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the seleno group to a selenide or even to elemental selenium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical conditions for electrophilic aromatic substitution include the use of halogens, nitrating agents, or sulfonating agents in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and elemental selenium.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, (cyclohexylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, (cyclohexylseleno)- exerts its effects involves the interaction of the seleno group with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (phenylseleno)-: Similar structure but with a phenyl group instead of a cyclohexyl group.
Benzene, (methylseleno)-: Contains a methyl group instead of a cyclohexyl group.
Benzene, (ethylseleno)-: Features an ethyl group in place of the cyclohexyl group.
Uniqueness
Benzene, (cyclohexylseleno)- is unique due to the presence of the cyclohexyl group, which can influence the compound’s steric and electronic properties. This can lead to differences in reactivity and biological activity compared to other seleno-substituted benzenes.
Propriétés
Numéro CAS |
22233-91-6 |
|---|---|
Formule moléculaire |
C12H16Se |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
cyclohexylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clé InChI |
SNICWIDEQNVRJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


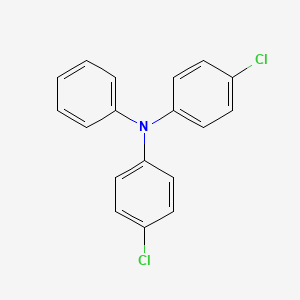
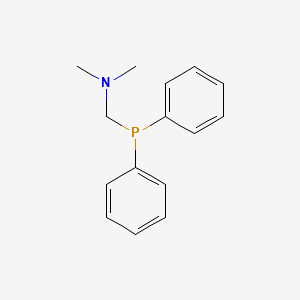



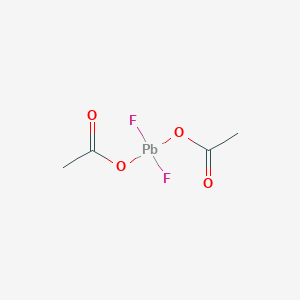
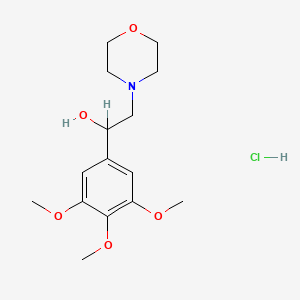
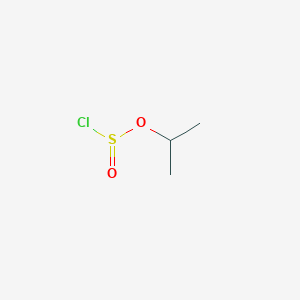
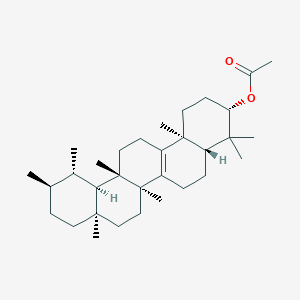
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
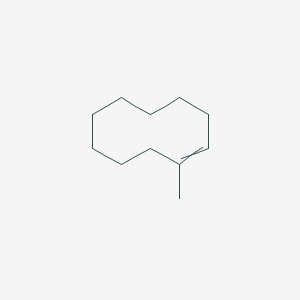
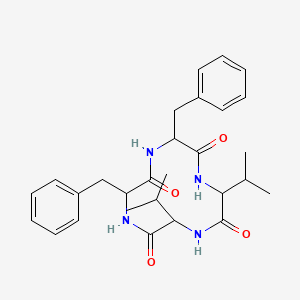
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
